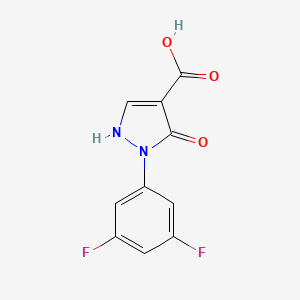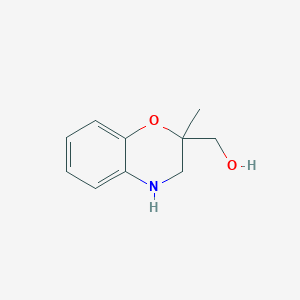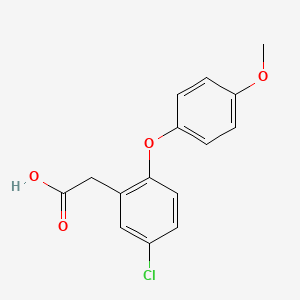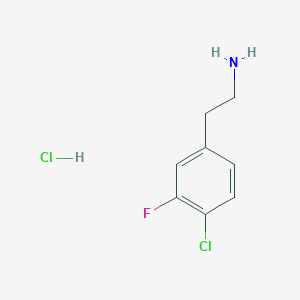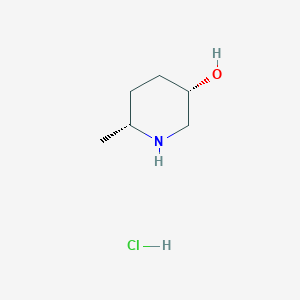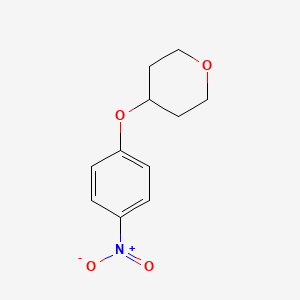
4-(4-Nitrophenoxy)tetrahydro-2H-pyran
Overview
Description
“4-(4-Nitrophenoxy)tetrahydro-2H-pyran” is a chemical compound12. However, there is limited information available about this specific compound. It is not intended for human or veterinary use and is for research use only3.
Synthesis Analysis
While there is no specific synthesis analysis available for “4-(4-Nitrophenoxy)tetrahydro-2H-pyran”, there are general methods for the synthesis of 2H-Pyrans4. These methods include the Knoevenagel condensation and the electrocyclization reaction4.
Molecular Structure Analysis
The molecular structure of “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” is not directly available. However, similar compounds like “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” have a molecular formula of C11H12BrNO41.Chemical Reactions Analysis
There is no specific chemical reaction analysis available for “4-(4-Nitrophenoxy)tetrahydro-2H-pyran”. However, there are general reactions for tetrahydropyrans5. These reactions include intramolecular hydroalkoxylation of unactivated terminal alkenes5.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” are not directly available. However, similar compounds like “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” have a density of 1.5±0.1 g/cm3, boiling point of 411.0±45.0 °C at 760 mmHg, and a molar refractivity of 65.2±0.3 cm31.Scientific Research Applications
-
Pharmaceutical Industry
- Summary of Application : In the pharmaceutical industry, “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” could serve as a scaffold for the discovery of new drugs and biologically active compounds.
-
Synthesis of 2H-Pyrans
- Summary of Application : The compound belongs to the class of 2H-Pyrans, which are of significant interest in the field of organic synthesis . They are key intermediates in the construction of many natural products .
- Methods of Application : The most common method for the synthesis of 2H-Pyrans is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method can be considered as a biomimetic strategy because the same processes occur under the action of polyketide synthases in nature .
-
Preparation of Tricarbonyl Compounds
- Summary of Application : There are examples in the literature of the direct preparation of tricarbonyl compounds based on Claisen condensation of substituted acetoacetic ester in the presence of strong bases .
- Methods of Application : This method involves the use of strong bases such as LDA, n-BuLi, LiHMDS or NaHMDS .
- Results or Outcomes : The specific results or outcomes of using this method for the preparation of tricarbonyl compounds are not provided in the available sources .
-
Production of 4-Hydroxy-2-Pyrones
- Summary of Application : The compound can be used in the synthesis of 4-hydroxy-2-pyrones .
- Methods of Application : The most common method for the synthesis of 4-hydroxy-2-pyrones is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method can be considered as a biomimetic strategy because the same processes occur under the action of polyketide synthases in nature .
- Results or Outcomes : The specific results or outcomes of using this method for the synthesis of 4-hydroxy-2-pyrones are not provided in the available sources .
Safety And Hazards
The safety and hazards of “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” are not directly available. However, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling similar compounds6.
Future Directions
There is no specific future direction available for “4-(4-Nitrophenoxy)tetrahydro-2H-pyran”. However, it is available for research use only3, indicating its potential use in scientific studies.
Please note that the information provided is based on the available data and may not be fully accurate or complete. Always refer to the relevant safety data sheets and consult with a qualified professional for handling and usage instructions.
properties
IUPAC Name |
4-(4-nitrophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPOHTFLSBVORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)tetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




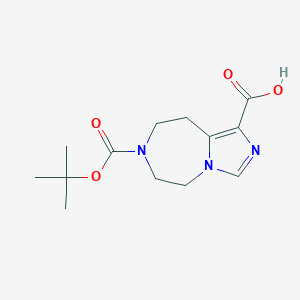
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)

![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)
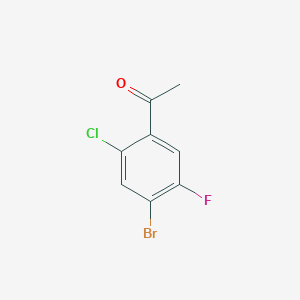
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
